

LY2119620: A Technical Guide to its Chemical Structure and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2119620 is a synthetic organic molecule that has garnered significant interest in the field of pharmacology as a potent and selective positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine receptors (mAChRs).[1][2] As a PAM, **LY2119620** enhances the affinity and/or efficacy of orthosteric ligands, such as the endogenous neurotransmitter acetylcholine (ACh), at its target receptors.[3] This property makes it a valuable tool for studying the physiological roles of M2 and M4 receptors and a potential starting point for the development of novel therapeutics targeting these receptors, which are implicated in a variety of central nervous system disorders, including schizophrenia and Alzheimer's disease.[1][3]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **LY2119620**. It includes detailed experimental protocols for key assays used to characterize this compound and visual representations of its mechanism of action and experimental workflows.

Chemical Structure and Physicochemical Properties

LY2119620, with the systematic IUPAC name 3-Amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-thieno[2,3-b]pyridine-2-carboxamide, is a complex heterocyclic molecule.[2] Its structure is characterized by a thieno[2,3-b]pyridine core, which is



substituted with various functional groups that contribute to its specific binding and modulatory activity at the M2 and M4 mAChRs.

Table 1: Chemical Identifiers and Properties of LY2119620

Property	Value
IUPAC Name	3-Amino-5-chloro-N-cyclopropyl-4-methyl-6-[2- (4-methyl-1-piperazinyl)-2-oxoethoxy]- thieno[2,3-b]pyridine-2-carboxamide
SMILES	CN1CCN(CC1)C(=O)COC1=C(Cl)C(C)=C2C(N) =C(SC2=N1)C(=O)NC1CC1
Molecular Formula	C19H24CIN5O3S
Molecular Weight	437.94 g/mol
CAS Number	886047-22-9
Appearance	White to light yellow solid
Purity	≥98% (HPLC)
Solubility	Soluble in DMSO (up to 87 mg/mL) and 1eq. HCl. Insoluble in water.

Table 2: Physicochemical Properties of LY2119620

Property	Value
Hydrogen Bond Acceptors	7
Hydrogen Bond Donors	2
Rotatable Bonds	7
Topological Polar Surface Area	129.03 Ų
LogP (calculated)	2.8



Pharmacological Properties and Mechanism of Action

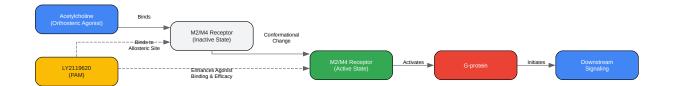
LY2119620 acts as a positive allosteric modulator at M2 and M4 muscarinic receptors.[1][2] It binds to a site on the receptor that is topographically distinct from the orthosteric binding site where endogenous ligands like acetylcholine bind.[4][5] This allosteric binding event induces a conformational change in the receptor that enhances the binding affinity and/or signaling efficacy of the orthosteric agonist.[3]

Allosteric Modulation of Agonist Binding and Function

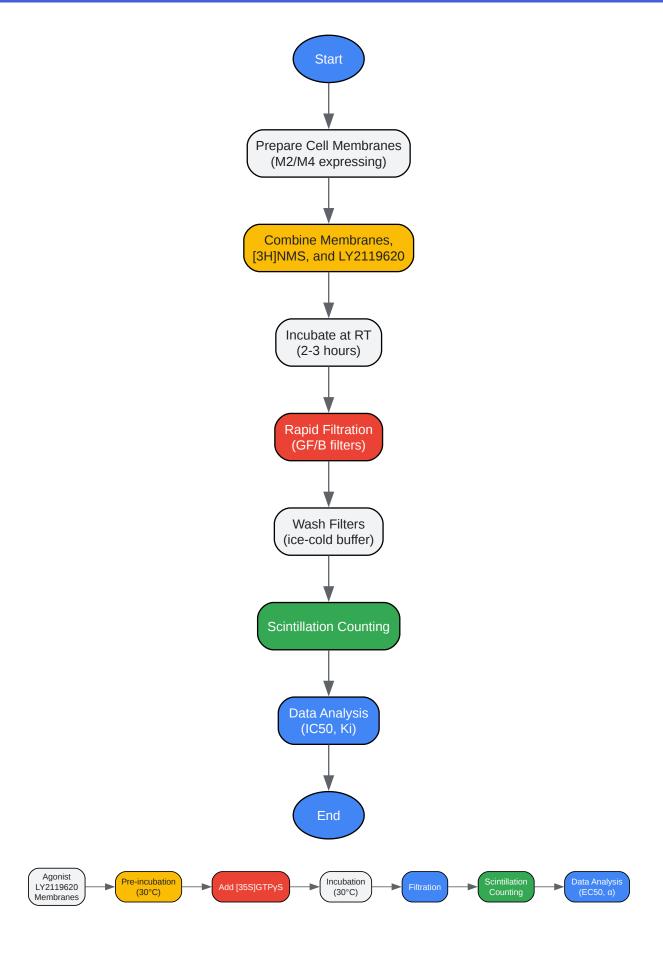
LY2119620 has been shown to potentiate the activity of various orthosteric agonists, including acetylcholine, oxotremorine-M (Oxo-M), and iperoxo.[6][7] The degree of potentiation, or cooperativity, is dependent on the specific agonist-receptor pair. For instance, in GTP γ S binding assays, the cooperativity factor (α) for **LY2119620** in the presence of acetylcholine is 19.5 for the M2 receptor and 79.4 for the M4 receptor.[2][7] This indicates a significant enhancement of agonist-induced G-protein activation.

Interestingly, **LY2119620** also exhibits some degree of allosteric agonism on its own, meaning it can activate the M2 and M4 receptors in the absence of an orthosteric agonist, albeit with modest efficacy compared to full agonists.[8][9][10]











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References

- 1. Characterization of the novel positive allosteric modulator, LY2119620, at the muscarinic M(2) and M(4) receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LY 2119620 | M2 Receptors | Tocris Bioscience [tocris.com]
- 3. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
- 4. Development of a radioligand, [(3)H]LY2119620, to probe the human M(2) and M(4) muscarinic receptor allosteric binding sites PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Advances in Allosteric Modulation of Muscarinic Receptors PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Activation and allosteric modulation of a muscarinic acetylcholine receptor PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [LY2119620: A Technical Guide to its Chemical Structure and Pharmacological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620670#chemical-structure-and-properties-of-ly2119620]

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